molecular formula C16H36O4P2S4Zn B8235193 Vocol CAS No. 24645-45-2

Vocol

Cat. No.: B8235193
CAS No.: 24645-45-2
M. Wt: 548.1 g/mol
InChI Key: MECFLMNXIXDIOF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Vocol involves the synthesis of specific organic compounds that exhibit the desired volatility and chemical properties. The synthetic routes typically involve the use of organic solvents and reagents under controlled conditions to achieve the desired purity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis processes. These processes involve the use of advanced equipment and techniques to ensure the consistent quality and purity of the final product. The production methods may include distillation, crystallization, and other purification techniques to remove impurities and achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Vocol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields, such as environmental monitoring and analytical chemistry .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols or hydrocarbons .

Biological Activity

Vocol, a compound with significant applications in voice and vocalization studies, has been the subject of various research efforts focusing on its biological activity, particularly in relation to vocal fold health, pathology, and development. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound is often referenced in studies related to vocal fold nodules (VNs) and their impact on vocalization and behavior. The compound's relevance spans across various biological and physiological dimensions, particularly concerning vocal health and disorders.

Biological Mechanisms

Cellular and Molecular Interactions:
Research indicates that this compound may influence the cellular mechanisms that maintain vocal fold health. The Vanderbilt Voice Biology Lab explores how specific cellular processes contribute to vocal fold vibrational capabilities and how disruptions can lead to conditions such as nodules or polyps .

Impact on Vocal Development:
A study examining marmoset monkeys demonstrated that morphological changes, such as lung growth, significantly affect vocal development. This suggests that this compound may play a role in shaping vocal behaviors through physiological changes rather than solely through neural development .

Case Study: Behavioral Profile of Children with Vocal Fold Nodules

A case-control study evaluated the behavioral profiles of children diagnosed with VNs. The findings revealed that 52% of children with VNs exhibited borderline or abnormal behavioral scores compared to controls, indicating potential psychological factors associated with vocal disorders . This highlights the importance of considering both biological and psychological dimensions when assessing the effects of this compound on vocal fold health.

Study Group Total Participants Behavioral Issues Statistical Significance
Vocal Fold Nodules2752% abnormalP < 0.001
Control Group41--

Research on Vocal Emissions

A study focused on the sonospectrographic analysis of premature infants' cries found that abnormalities persisted even at term. This research underscores the potential long-term impacts of early vocalization patterns influenced by physiological factors related to this compound .

Comparative Analysis of Vocal Health Studies

To better understand the implications of this compound in various contexts, a comparative analysis was conducted across multiple studies examining vocal health:

Study Focus Findings Implications
Vocal Fold HealthInvestigated cellular mechanisms maintaining vibrational capabilities Insights into preventing voice disorders
Behavioral ImpactAssociation between VNs and behavioral issues in children Need for holistic treatment approaches
Developmental ChangesInfluence of lung growth on vocal behavior in marmosets Importance of physiological growth in voice development
Sonospectrographic AnalysisPersistent abnormalities in cries of premature infants Long-term monitoring necessary for early interventions

Properties

IUPAC Name

zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFLMNXIXDIOF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2253-44-3 (Parent)
Record name Zinc, dibutyldithiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0064541
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6990-43-8, 24645-45-2
Record name (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6990-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24645-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc, dibutyldithiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(O,O-dibutyl dithiophosphato-S,S')zinc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(O,O-dibutyl dithiophosphato-S,S')zinc
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.